

An In-depth Technical Guide to 3,5-Difluorobenzophenone

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Compound of Interest

Compound Name: 3,5-Difluorobenzophenone

Cat. No.: B068835

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Abstract

This technical guide provides a comprehensive overview of **3,5-Difluorobenzophenone** (CAS No. 179113-89-4), a fluorinated aromatic ketone. It details the compound's chemical and physical properties, outlines a general synthetic methodology, and explores its primary applications, particularly as a monomer in the synthesis of high-performance polymers. While the benzophenone scaffold is prevalent in medicinal chemistry, specific biological activities and signaling pathways for the 3,5-difluoro isomer are not extensively documented in publicly available literature. This guide summarizes the existing knowledge and provides a framework for future research and application development.

Core Properties of 3,5-Difluorobenzophenone

3,5-Difluorobenzophenone is a solid organic compound characterized by a benzoyl group attached to a 3,5-difluorophenyl ring. The strategic placement of two fluorine atoms significantly influences the molecule's electronic properties and reactivity.

Chemical and Physical Data

The key physicochemical properties of **3,5-Difluorobenzophenone** are summarized in the table below for easy reference.

Property	Value
CAS Number	179113-89-4
Molecular Formula	C ₁₃ H ₈ F ₂ O
Molecular Weight	218.2 g/mol
Melting Point	57-59 °C
Boiling Point	117 °C at 5 torr
Appearance	Solid
Synonyms	(3,5-difluorophenyl)(phenyl)methanone

Synthesis of 3,5-Difluorobenzophenone

The primary method for synthesizing **3,5-Difluorobenzophenone** is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an aromatic substrate with an acylating agent, typically in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

While a specific, detailed published protocol for the synthesis of **3,5-Difluorobenzophenone** is not readily available, a general procedure based on the Friedel-Crafts acylation of benzene with 3,5-difluorobenzoyl chloride can be employed.

Materials:

- Benzene (or a suitable aromatic precursor)
- 3,5-Difluorobenzoyl chloride
- Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
- Anhydrous dichloromethane (DCM) or another inert solvent
- Crushed ice
- Concentrated hydrochloric acid (HCl)

- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up in a fume hood.
- **Catalyst Suspension:** Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0-5 °C.
- **Addition of Acyl Chloride:** A solution of 3,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride, maintaining the temperature at 0-5 °C.
- **Addition of Aromatic Substrate:** Benzene (1.0 to 1.2 equivalents) is added dropwise to the reaction mixture.
- **Reaction:** After the complete addition of benzene, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is carefully poured over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. The mixture is transferred to a separatory funnel.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.
- **Washing:** The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Caption: General workflow for the synthesis of **3,5-Difluorobenzophenone**.

Applications and Research Interest

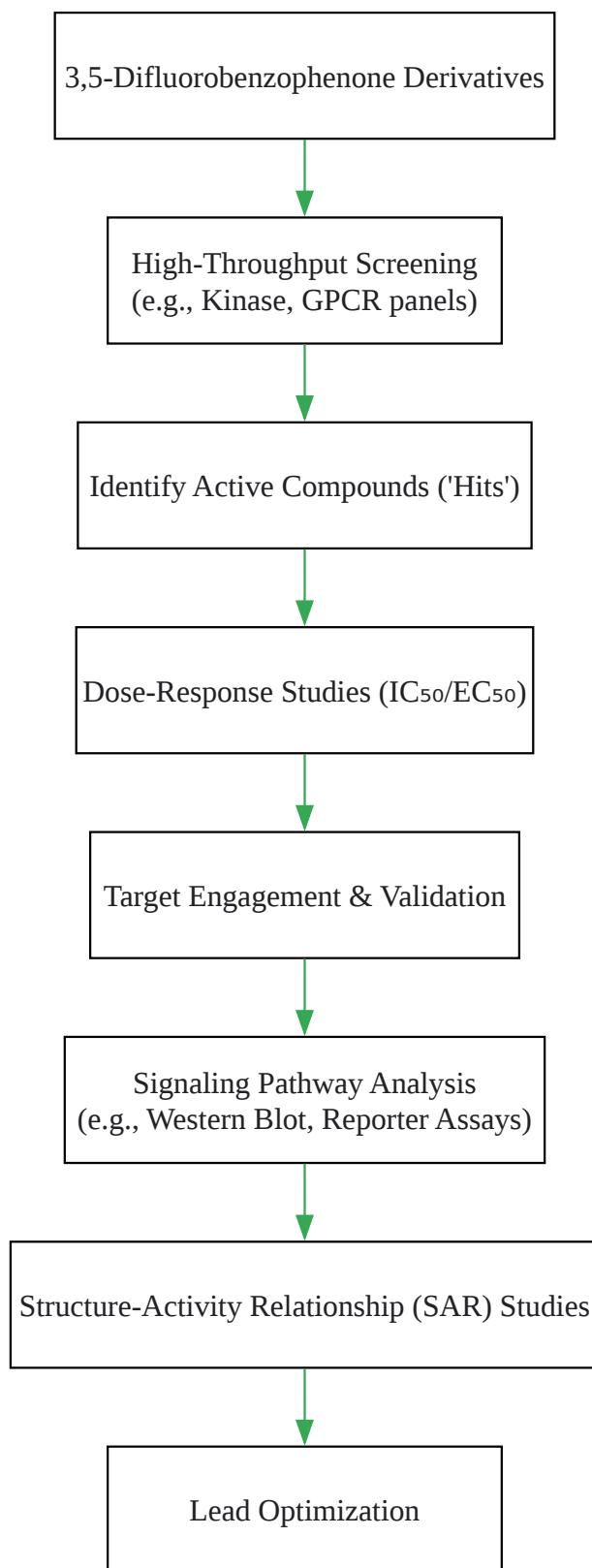
The primary documented application of **3,5-Difluorobenzophenone** is in the field of materials science as a monomer for the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK). The incorporation of the 3,5-difluoro-substituted moiety can be used to tailor the properties of the resulting polymer, such as its degree of crystallinity and solubility^[1].

In the context of drug development and medicinal chemistry, the benzophenone scaffold is a well-established pharmacophore found in a variety of biologically active compounds. The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability. While specific biological activities for **3,5-Difluorobenzophenone** itself are not widely reported, it serves as a valuable building block for the synthesis of more complex molecules for biological evaluation^[2].

Biological Activity and Signaling Pathways

There is a lack of specific studies in the public domain detailing the biological activities or the modulation of specific signaling pathways by **3,5-Difluorobenzophenone**. General research on benzophenone derivatives has explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. The fluorination pattern on the phenyl rings can significantly influence the biological activity of these derivatives.

Future research could involve screening **3,5-Difluorobenzophenone** and its derivatives against various biological targets to identify potential therapeutic applications. A logical workflow for such an investigation is outlined below.

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Caption: A proposed workflow for the biological evaluation of **3,5-Difluorobenzophenone** derivatives.

Spectroscopic Data

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) for **3,5-Difluorobenzophenone** are not readily available in public spectral databases. For unambiguous characterization, it is imperative for researchers synthesizing this compound to perform and report comprehensive spectroscopic analysis.

Conclusion

3,5-Difluorobenzophenone is a valuable chemical intermediate, particularly in the synthesis of advanced polymers. While its direct biological applications are yet to be extensively explored, its structure suggests potential as a scaffold in medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis. Further research is warranted to fully elucidate its spectroscopic characteristics and potential biological activities, which would significantly enhance its utility for the scientific community.

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